molecular formula C11H11BrO3 B13619616 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No.: B13619616
M. Wt: 271.11 g/mol
InChI Key: SVDPZRSTNCCLBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran precursor followed by esterification. One common method involves the use of sodium-chlor and aluminum chloride as catalysts, with the reaction being carried out at elevated temperatures . The product is then purified through extraction and drying processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Biological Activity

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a benzopyran structure with a bromine atom at the 6-position and an ester group at the 3-position. The molecular formula is C12H11BrO3C_{12}H_{11}BrO_3 with a molecular weight of approximately 273.1 g/mol. The synthesis typically involves bromination of a benzopyran derivative followed by esterification, often using methanol and a strong acid catalyst.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

  • In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been reported to significantly reduce tumor growth in vivo when tested on xenograft models involving human cancer cell lines such as HT1080 and MDA-MB231 .
  • The mechanism of action appears to involve the inhibition of cell invasion rather than direct cytotoxicity against normal cells .

2. Antimicrobial Properties

3. Enzyme Interaction

  • The compound's bromine atom and ester group contribute to its reactivity and binding affinity to specific enzymes or receptors. This interaction could lead to either inhibition or activation of certain biological pathways, although detailed mechanisms remain under investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives:

Compound NameMolecular FormulaKey Features
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester C12H11FO3C_{12}H_{11}FO_3Contains fluorine; different biological properties
1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole] C16H16NO4C_{16}H_{16}NO_4Contains a nitro group; distinct reactivity
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran C12H11BrOC_{12}H_{11}BrOSimilar structure but lacks carboxylate group; different solubility

This table highlights how the presence of specific substituents can influence the biological activity and chemical behavior of benzopyran derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran derivatives:

Case Study 1: Antitumor Efficacy

  • A study demonstrated that derivatives of this compound could inhibit tumor growth in animal models. The bromo derivative was found to be more effective than traditional matrix metalloproteinase inhibitors in reducing cancer cell invasion .

Case Study 2: Antimicrobial Evaluation

  • Another investigation assessed various coumarin derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria. While some derivatives showed moderate activity, methyl 6-bromo compounds were noted for their potential in further development due to their unique structural features .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

SVDPZRSTNCCLBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States

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